molecular formula C6H2BrF3 B1265865 1-Bromo-2,4,6-trifluorobenzene CAS No. 2367-76-2

1-Bromo-2,4,6-trifluorobenzene

Cat. No.: B1265865
CAS No.: 2367-76-2
M. Wt: 210.98 g/mol
InChI Key: PZBSPSOGEVCRQI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Bromo-2,4,6-trifluorobenzene is a chemical compound with the formula C6H2BrF3 . It is primarily used as a building block in the synthesis of various organic compounds . The specific targets of this compound can vary depending on the reaction it is involved in. It is often used in reactions involving palladium-catalyzed oxidative heck reactions .

Mode of Action

The mode of action of this compound is largely dependent on the specific reaction it is used in. For instance, in a palladium-catalyzed oxidative Heck reaction, the bromine atom in the compound can be replaced by an allyl group . This is a type of substitution reaction, which results in the formation of a new carbon-carbon bond.

Biochemical Pathways

It is known to participate in reactions that form organomagnesium compounds , which are often used in Grignard reactions, a key process in organic synthesis.

Result of Action

The result of the action of this compound is the formation of new organic compounds. For example, in a palladium-catalyzed oxidative Heck reaction, it can help form new carbon-carbon bonds . In reactions with organomagnesium compounds, it can contribute to the formation of Grignard reagents .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the temperature and pressure can affect the rate and yield of the reactions it participates in. Moreover, the presence of other substances, such as catalysts or solvents, can also significantly influence its reactivity. It’s also worth noting that this compound exhibits packing polymorphism in two nonidentical solid-state phases , which suggests that its physical properties and reactivity can be influenced by its crystal structure.

Biochemical Analysis

Biochemical Properties

1-Bromo-2,4,6-trifluorobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to participate in Pd-catalyzed oxidative Heck reactions with allyl esters . The nature of these interactions involves the formation of covalent bonds between the compound and the active sites of enzymes, leading to the modulation of enzyme activity. Additionally, this compound exhibits packing polymorphism in two nonidentical solid-state phases, which may influence its biochemical behavior .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest. This compound has been shown to cause skin and eye irritation, as well as respiratory system effects At the cellular level, this compound may influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound is known to participate in Pd-catalyzed oxidative Heck reactions, which involve the formation of covalent bonds with allyl esters . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound may cause changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound exhibits packing polymorphism, which may influence its stability and long-term effects on cellular function . Studies have shown that the compound can undergo phase changes under non-ambient conditions, which may affect its biochemical properties and interactions with biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity and adverse effects. Studies have shown that high doses of this compound can lead to skin and eye irritation, respiratory system effects, and gastrointestinal irritation . The threshold effects and toxic doses of this compound are important considerations for its use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by enzymes and cofactors. The compound’s interactions with enzymes such as those involved in Pd-catalyzed oxidative Heck reactions suggest its role in modulating metabolic flux and metabolite levels . The exact metabolic pathways and the enzymes involved are still being studied, but it is clear that this compound can influence cellular metabolism through its biochemical interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. This compound is known to interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can influence its overall biochemical activity and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

1-Bromo-2,4,6-trifluorobenzene can be synthesized through several methods. One common synthetic route involves the bromination of 1,3,5-trifluorobenzene. The reaction typically uses bromine as the brominating agent and iron powder as a catalyst. The process involves heating the mixture to specific temperatures and adding azobisisobutyronitrile to facilitate the reaction . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial production methods often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound with high purity .

Scientific Research Applications

1-Bromo-2,4,6-trifluorobenzene is widely used in scientific research due to its unique chemical properties. In chemistry, it is used as a building block for synthesizing more complex fluorinated compounds. Its strong oxidizing properties make it valuable in various organic synthesis reactions .

In biology and medicine, this compound is used in the development of pharmaceuticals and agrochemicals. Its ability to participate in diverse chemical reactions allows researchers to create novel compounds with potential therapeutic applications .

In industry, this compound is used in the production of liquid crystal materials and other advanced materials. Its unique properties make it suitable for applications in electronics and materials science .

Comparison with Similar Compounds

1-Bromo-2,4,6-trifluorobenzene can be compared with other similar compounds, such as 1-Bromo-2,4,5-trifluorobenzene and 1-Bromo-2,4-difluorobenzene. These compounds share similar chemical structures but differ in the number and position of fluorine atoms .

    1-Bromo-2,4,5-trifluorobenzene: This compound has a similar structure but with the fluorine atoms in different positions.

    1-Bromo-2,4-difluorobenzene: This compound has one less fluorine atom, which can significantly affect its chemical properties and reactivity.

The uniqueness of this compound lies in its specific arrangement of bromine and fluorine atoms, which confer unique reactivity and stability, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2-bromo-1,3,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3/c7-6-4(9)1-3(8)2-5(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBSPSOGEVCRQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178337
Record name 1-Bromo-2,4,6-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2367-76-2
Record name 2-Bromo-1,3,5-trifluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2367-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trifluorobromobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2,4,6-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2,4,6-trifluorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4,6-TRIFLUOROBROMOBENZENE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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